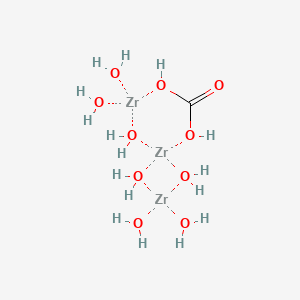

acetic acid;yttrium;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Its molecular formula is C₂H₄O₂Y with a molecular weight of approximately 148.96 g/mol.

- Yttrium acetate hydrate is a white crystalline substance with a melting point around 285°C .

- It is soluble in water, with a solubility of 100 g/L at 20°C.

Yttrium Acetate Hydrate: (CAS Number: 23363-14-6) is a chemical compound composed of yttrium (Y) cations and acetate (CH₃COO⁻) anions, along with water molecules.

Métodos De Preparación

- There are two common methods for synthesizing yttrium acetate hydrate:

Method 1: Dissolve 10 g of yttrium oxide (Y₂O₃) in 500 mL of 50% acetic acid solution. Heat the mixture using a steam bath. Filter the solution to remove any residual yttrium oxide. Heat the filtrate to evaporate most of the solvent, allowing yttrium acetate hydrate crystals to precipitate. Collect the crystals and dry them under vacuum at 150°C to obtain yttrium acetate.

Method 2: Dissolve 10 g of yttrium acetate hydrate (prepared using Method 1) in 100 mL of anhydrous N,N-dimethylformamide (DMF). Add 150 mL of anhydrous benzene and distill off the benzene-water azeotrope. Yttrium acetate forms as yttrium acetate-DMF complex (Y(CH₃COO)₃·DMF). Collect the crystals, wash them with anhydrous ether, and store them over anhydrous calcium chloride and phosphorus pentoxide.

Análisis De Reacciones Químicas

- Yttrium acetate hydrate can participate in various chemical reactions, including:

Oxidation and Reduction Reactions: Yttrium acetate can undergo redox reactions, but specific examples would depend on the reaction conditions.

Substitution Reactions: Yttrium acetate can react with other compounds, replacing acetate groups or water molecules.

- Common reagents include acids, bases, and other metal salts.

- Major products formed depend on the specific reaction conditions and reactants.

Aplicaciones Científicas De Investigación

- Yttrium compounds find applications in various fields:

Chemistry: Used as catalysts, precursors for thin films, and in materials science.

Biology: Yttrium ions may interact with biological systems, but research is ongoing.

Medicine: Yttrium-90 is used in targeted radiotherapy for cancer treatment.

Industry: Yttrium compounds contribute to phosphors, ceramics, and superconductors.

Mecanismo De Acción

- Yttrium acetate’s mechanism of action depends on its specific application.

- In targeted radiotherapy, yttrium-90 emits beta radiation, damaging cancer cells.

- Further studies are needed to explore other mechanisms.

Comparación Con Compuestos Similares

- Yttrium acetate hydrate is unique due to its combination of yttrium cations, acetate anions, and water molecules.

- Similar compounds include other yttrium salts (e.g., yttrium chloride, yttrium nitrate) and related rare earth compounds.

Propiedades

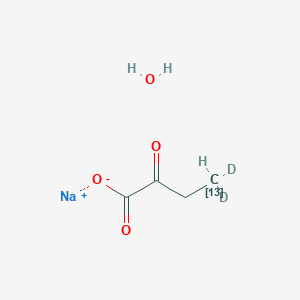

Fórmula molecular |

C6H14O7Y |

|---|---|

Peso molecular |

287.08 g/mol |

Nombre IUPAC |

acetic acid;yttrium;hydrate |

InChI |

InChI=1S/3C2H4O2.H2O.Y/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2; |

Clave InChI |

FZZMTEUKBRQMDF-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Y] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)